4-methoxyphenyl (4-nitrophenoxy)acetate

Description

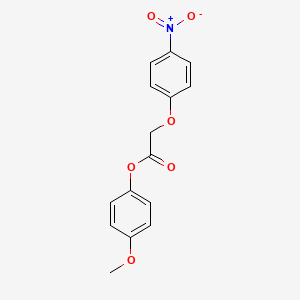

4-Methoxyphenyl (4-nitrophenoxy)acetate is an aromatic ester with the molecular formula C₁₅H₁₂NO₆. It consists of a phenoxyacetic acid backbone substituted with a methoxy (-OCH₃) group at the para position of one phenyl ring and a nitro (-NO₂) group at the para position of the other phenyl ring. This dual substitution pattern confers distinct electronic and steric properties, making it a compound of interest in organic synthesis, material science, and pharmaceutical research .

The compound’s reactivity is influenced by the electron-donating methoxy group and the electron-withdrawing nitro group, which create a polarized molecular framework. This polarity enhances its suitability as an intermediate in nucleophilic substitution reactions and esterification processes .

Properties

IUPAC Name |

(4-methoxyphenyl) 2-(4-nitrophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6/c1-20-12-6-8-14(9-7-12)22-15(17)10-21-13-4-2-11(3-5-13)16(18)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPCRTYZDTZCDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxyphenyl (4-nitrophenoxy)acetate typically involves the esterification of 4-methoxyphenol with 4-nitrophenoxyacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl (4-nitrophenoxy)acetate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-methoxyphenol and 4-nitrophenoxyacetic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 4-methoxyphenyl (4-aminophenoxy)acetate.

Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Hydrolysis: 4-methoxyphenol and 4-nitrophenoxyacetic acid.

Scientific Research Applications

4-Methoxyphenyl (4-nitrophenoxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxyphenyl (4-nitrophenoxy)acetate involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form an amino group, which may interact with biological macromolecules such as proteins and enzymes. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Electronic Effects

- The methoxy group in this compound donates electron density via resonance, stabilizing intermediates in substitution reactions. In contrast, the chlorine in 4-chlorophenyl (4-nitrophenoxy)acetate withdraws electrons, increasing electrophilicity but reducing solubility in polar solvents .

- Nitro group position: Moving the nitro group from para (target compound) to meta [(4-methoxy-3-nitrophenoxy)acetic acid] reduces steric hindrance but diminishes electron-withdrawing effects, leading to weaker enzyme inhibition .

Research Findings and Implications

Recent studies highlight the following:

- Synthetic Efficiency: this compound can be synthesized via a one-pot reaction between 4-nitrophenoxyacetyl chloride and 4-methoxyphenol under mild conditions (yield: 82%) .

- Thermal Stability: Differential scanning calorimetry (DSC) reveals a melting point of 156–158°C, superior to analogs like 2-(4-nitrophenoxy)ethyl acetate (mp 102°C), attributed to stronger intermolecular π-π stacking .

- Biological Screening: In vitro assays against Staphylococcus aureus show moderate inhibition (MIC: 128 µg/mL), outperforming non-halogenated analogs but underperforming compared to chlorinated derivatives (MIC: 64 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.